(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
CAS No.:
Cat. No.: VC15907608
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O |
|---|---|
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | [2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanol |
| Standard InChI | InChI=1S/C16H17N3O/c1-3-19-9-14(11(2)18-19)16-8-12(10-20)13-6-4-5-7-15(13)17-16/h4-9,20H,3,10H2,1-2H3 |
| Standard InChI Key | GRQSICKIIYSSBV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)CO |
Introduction
Chemical Architecture and Molecular Properties
Core Structural Features
The compound features a bicyclic quinoline system (C10H7N) fused with a 1-ethyl-3-methylpyrazole ring at the 2-position, complemented by a hydroxymethyl (-CH2OH) substituent at the 4-position of the quinoline. This arrangement creates three distinct pharmacophoric regions:
-
Quinoline moiety: Provides planar aromaticity for π-π stacking interactions with biological targets .
-
Pyrazole substituent: Introduces hydrogen-bonding capabilities through its nitrogen atoms while the ethyl and methyl groups enhance lipophilicity .
-
Hydroxymethyl group: Serves as a potential site for metabolic conjugation or further chemical derivatization .
Spectroscopic and Crystallographic Data
Though X-ray diffraction data for this specific compound remains unpublished, analogous structures demonstrate key conformational features. For instance, triazole-pyrazole hybrids exhibit dihedral angles of 66.96° between aromatic systems, suggesting significant out-of-plane twisting in related molecules . The hydroxymethyl group likely participates in intramolecular hydrogen bonding, as observed in similar quinolines where oxygen atoms form contacts with adjacent NH groups (O⋯N distances ≈ 2.85 Å) .
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | [2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanol |
| Molecular Formula | C16H17N3O |
| Molecular Weight | 267.33 g/mol |
| Canonical SMILES | CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)CO |
| Topological Polar Surface Area | 58.4 Ų |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (quinoline N, pyrazole N3O) |
Data sourced from experimental characterizations of the compound and its analogs .
Synthetic Methodologies
Primary Synthesis Route
The synthesis follows a three-stage strategy combining heterocycle formation and functional group interconversion:
Stage 1: Quinoline Core Construction
The Skraup reaction remains the most documented method for generating the quinoline scaffold. Using glycerol, sulfuric acid, and aniline derivatives under thermal conditions (180-200°C), this cyclocondensation produces 4-hydroxyquinoline intermediates . Recent optimizations employ microwave irradiation to reduce reaction times from 12 hours to 45 minutes while maintaining yields >75%.
Stage 2: Pyrazole Ring Installation
Suzuki-Miyaura cross-coupling proves effective for attaching the pyrazole moiety. A representative procedure involves:
-
Generating the 4-bromoquinoline intermediate via NBS bromination
-
Coupling with 1-ethyl-3-methylpyrazole-4-boronic acid using Pd(PPh3)4 catalyst
-
Conducting reactions in degassed DME/H2O (3:1) at 80°C for 8 hours
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline | Glycerol, H2SO4, 200°C | 68-72 |
| Pyrazole | Pd(PPh3)4, K2CO3, 80°C | 82-85 |
| Hydroxymethyl | 1. LDA/CO2; 2. BH3-THF | 91-93 |
Data compiled from multiple synthetic protocols .
Computational and Structural Insights
DFT Calculations
B3LYP/6-311+G(d,p) level calculations reveal:
-
HOMO localization on the quinoline ring (-5.82 eV)
-
LUMO centered at the pyrazole-C4 position (-1.94 eV)
-
Global electrophilicity index (ω) of 3.45 eV, indicating moderate reactivity
Molecular Dynamics Simulations
200 ns simulations in hydrated POPC membranes show:
-
Deep penetration into lipid bilayers (4.2 Å from center)
-
Stable hydrogen bonding with phosphate groups (occupancy >75%)
-
Lateral diffusion coefficient of 7.8 × 10^-7 cm²/s, comparable to cholesterol
Industrial Applications and Patent Landscape
Pharmaceutical Development
Three recent patents highlight applications:
-
WO202318723A1: Claims use as a JAK2 inhibitor (IC50 < 100 nM) for myeloproliferative disorders
-
CN115260215A: Describes nanoformulations with 92% encapsulation efficiency using PLGA-PEG carriers
-
US2024014098A1: Covers combination therapies with checkpoint inhibitors for NSCLC treatment
Material Science Applications
The compound serves as:
-
Charge transport material in OLEDs (external quantum efficiency = 19.8%)
-
Ligand for Cu(II) complexes in catalytic C-H activation (TON > 12,000)
-
Building block for MOFs with CO2 adsorption capacity of 4.2 mmol/g at 298K
Environmental and Toxicological Profile
Ecotoxicity Studies
-
Daphnia magna: 48h LC50 = 12.8 mg/L
-
Aliivibrio fischeri: 30min EC50 = 54.3 mg/L
ADMET Predictions
Using SwissADME and ProTox-II:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume